molecular formula C15H23BrN2O3 B4794845 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide

2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide

Cat. No.: B4794845
M. Wt: 359.26 g/mol
InChI Key: WMKSEHYOJDVULD-UHFFFAOYSA-N
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Description

2-{5-Bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenoxyacetamide derivative, followed by the introduction of the butylamino group through a nucleophilic substitution reaction. The ethoxy group is then introduced via an etherification reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{5-Bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the butylamino group play crucial roles in binding to active sites, while the ethoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 2-{5-Bromo-4-[(methylamino)methyl]-2-ethoxyphenoxy}acetamide
  • 2-{5-Bromo-4-[(ethylamino)methyl]-2-ethoxyphenoxy}acetamide
  • 2-{5-Bromo-4-[(propylamino)methyl]-2-ethoxyphenoxy}acetamide

Comparison: Compared to its analogs, 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide is unique due to the presence of the butylamino group, which can significantly affect its chemical reactivity and biological activity. The length and structure of the alkyl chain in the butylamino group can influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

2-[5-bromo-4-(butylaminomethyl)-2-ethoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3/c1-3-5-6-18-9-11-7-13(20-4-2)14(8-12(11)16)21-10-15(17)19/h7-8,18H,3-6,9-10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKSEHYOJDVULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1Br)OCC(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide
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2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide
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2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide
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2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide
Reactant of Route 6
2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide

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